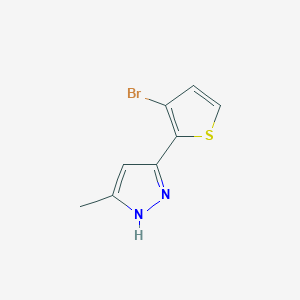

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Bromothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a brominated thiophene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the bromination of thiophene followed by the formation of the pyrazole ring. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the Ullmann coupling reaction, where 3-bromothiophene is synthesized from thieno[3,2-b]thiophene using copper-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Amide Formation Protocols

The compound is often synthesized via coupling reactions between thiophene carboxylic acid derivatives and pyrazole amines. Three primary protocols are reported:

Protection/Deprotection Strategies

Pyrazole amines are often protected during synthesis to improve reactivity:

-

BOC Protection : Di-tert-butyl dicarbonate is used to protect the pyrazole amine, enhancing stability during coupling reactions .

-

Deprotection : Removal of BOC groups via acidic conditions (e.g., 1N HCl) recovers the reactive amine group .

Amide Coupling

The reaction between thiophene carboxylic acid and pyrazole amines involves:

-

Activation of the carboxylic acid : Reagents like DCC or TiCl₄ facilitate the formation of an active intermediate (e.g., mixed anhydride).

-

Nucleophilic attack : The pyrazole amine attacks the activated carbonyl, forming the amide bond .

Electronic Effects

-

Bromine Substituent : The electron-withdrawing bromine on the thiophene ring enhances electrophilicity, facilitating substitution reactions.

-

Pyrazole Resonance : Resonance of the lone pairs on the pyrazole amine reduces reactivity, requiring activation (e.g., deprotonation or protection) for efficient coupling .

Suzuki–Miyaura Cross-Coupling

Arylated derivatives are synthesized via palladium-catalyzed coupling:

text5-Bromothiophene carboxamide → Arylated product (e.g., 9a) Conditions: Pd(0) catalyst, K₃PO₄, 1,4-dioxane [2][3].

Amide Hydrolysis

Under acidic conditions, the amide can hydrolyze to the carboxylic acid:

textAmide → Carboxylic acid + Amine Conditions: 1N HCl, aqueous workup [2].

Comparative Analysis of Substituent Effects

Structural and Physical Data

| Property | Value |

|---|---|

| Molecular formula | C₈H₇BrN₂S |

| Molecular weight | 243.13 g/mol |

| SMILES | CC1=CC(=NN1)C2=C(C=CS2)Br |

Reactivity Profile

-

Thiophene bromine : Susceptible to nucleophilic substitution.

-

Pyrazole amine : Requires activation for coupling (e.g., deprotonation or protection).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, studies have indicated that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.5 µg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, some studies report that specific pyrazole derivatives can significantly reduce tumor growth in vivo models .

Anti-inflammatory Effects

Pyrazole compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Research indicates that certain derivatives exhibit comparable efficacy to traditional anti-inflammatory drugs like indomethacin, making them promising candidates for the treatment of inflammatory diseases .

Material Science

Electronic Properties

The incorporation of bromothiophene moieties into pyrazole structures enhances their electronic properties, making them suitable for applications in organic electronics. These compounds can be used as building blocks in the synthesis of organic semiconductors and photovoltaic materials, capitalizing on their unique electronic characteristics .

Optical Applications

The optical properties of pyrazole derivatives are also noteworthy. They are being investigated for their potential use in light-emitting devices and sensors due to their ability to absorb and emit light at specific wavelengths. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives, including the bromothiophenyl-substituted variants, and evaluated their antimicrobial activity against various strains of bacteria. The results indicated that several compounds exhibited MIC values below 1 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | MRSA |

| Compound B | 0.75 | Escherichia coli |

| Compound C | 1 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In a study focused on anticancer activity, several pyrazole derivatives were tested against human cancer cell lines. The results showed significant inhibition of cell viability at low concentrations.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 2 | HeLa |

| Compound E | 5 | MCF-7 |

| Compound F | 3 | A549 |

Wirkmechanismus

The mechanism of action for 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromothiophene: A simpler compound with a similar brominated thiophene ring.

N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another compound featuring a brominated thiophene ring, used in Suzuki cross-coupling reactions.

Biologische Aktivität

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cell Signaling Pathways : Pyrazole derivatives often modulate key signaling pathways involved in cell growth and apoptosis. They may act as inhibitors or agonists of specific receptors, influencing downstream effects on cell proliferation and survival.

- Enzyme Inhibition : Many pyrazoles exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases, contributing to their anti-inflammatory and analgesic properties.

Pharmacological Properties

The pharmacological profile of this compound includes:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Reduces inflammation in animal models comparable to standard anti-inflammatory drugs. |

| Antimicrobial | Demonstrates activity against both Gram-positive and Gram-negative bacteria. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Anticancer Activity : A study reported that similar pyrazole compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction mechanisms. The compounds were found to activate caspase pathways, leading to programmed cell death .

- Anti-inflammatory Effects : Research demonstrated that pyrazole derivatives reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties. The compound showed comparable efficacy to indomethacin, a common non-steroidal anti-inflammatory drug (NSAID) .

- Antimicrobial Properties : A series of pyrazole compounds were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that certain modifications on the pyrazole ring enhanced antimicrobial activity significantly .

Eigenschaften

IUPAC Name |

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPQHJVFILPYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=C(C=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.